6H-Pyrazolo[3,4-d]pyrimidine chemical structure and properties
6H-Pyrazolo[3,4-d]pyrimidine chemical structure and properties
Chemical Architecture, Synthetic Pathways, and Medicinal Utility
Executive Summary
The pyrazolo[3,4-d]pyrimidine system represents a "privileged scaffold" in medicinal chemistry due to its isosteric relationship with the purine nucleus (specifically adenine).[1][2][3] While often referenced in its aromatic 1H- tautomeric form, the 6H-pyrazolo[3,4-d]pyrimidine designation becomes critical when discussing specific dihydro- derivatives, thione/oxo-tautomers, or partially saturated systems essential for diversifiable drug libraries.
This guide dissects the structural properties that make this scaffold a potent ATP-competitive kinase inhibitor (targeting Src, BTK, and CDKs), details robust synthetic protocols for its construction, and provides self-validating experimental workflows for researchers.
Part 1: Structural Anatomy & Tautomeric Complexity
The Purine Bioisostere
The biological potency of pyrazolo[3,4-d]pyrimidine stems from its ability to mimic the hydrogen-bonding motif of adenine at the hinge region of kinase ATP-binding pockets.[1][2][3] Unlike purine (imidazo[4,5-d]pyrimidine), the pyrazolo-fused system offers altered pKa profiles and solubility characteristics, often improving the pharmacokinetic (PK) properties of drug candidates.
Nomenclature and the "6H" Distinction
The numbering of the fused system is non-trivial. In the fully aromatic state, the proton resides on the pyrazole nitrogens (N1 or N2). However, the "6H" designation typically arises in two contexts:
-
Dihydro/Tetrahydro Derivatives: When the pyrimidine ring is partially reduced (e.g., 4,5,6,7-tetrahydro-6H-...), the N6 position becomes a handle for alkylation.
-
Tautomeric Forms: In 4,6-dione derivatives (resembling xanthine), the protonation state can shift to N6, stabilizing specific resonance structures critical for binding affinity.
Visualization: Scaffold Comparison & Numbering
The following diagram contrasts the natural purine scaffold with the pyrazolo[3,4-d]pyrimidine mimic, highlighting the critical N-H vectors.
Figure 1: Structural relationship between the natural purine core and the pyrazolo[3,4-d]pyrimidine isostere.
Part 2: Physicochemical Properties
The substitution pattern at C4 and N1 heavily influences the physicochemical profile.
| Property | Value / Characteristic | Relevance to Drug Design |
| LogP (Unsubstituted) | ~0.6 - 1.2 | Moderate lipophilicity allows for good membrane permeability; easily tuned by C3/C4 substituents. |
| H-Bond Donors (HBD) | N1-H (in 1H form) | Critical for solvent interaction; N1 is often alkylated to lock conformation and improve solubility. |
| H-Bond Acceptors (HBA) | N5, N7 (pyrimidine ring) | Key interaction points for the "hinge binder" motif in kinase active sites. |
| pKa (N1-H) | ~10.5 | Weakly acidic; allows deprotonation and alkylation under mild basic conditions (e.g., K2CO3). |
| UV Absorption | Useful for HPLC monitoring; shifts significantly with C4-amino substitution. |
Part 3: Synthetic Architectures
The most robust route to accessing the 6H- or 1H-pyrazolo[3,4-d]pyrimidine core involves the "Vilsmeier-Haack" approach or the condensation of 5-aminopyrazoles with formamide.
Primary Synthetic Workflow
This protocol describes the construction of the core scaffold starting from alkyl nitriles.
Figure 2: Step-wise synthetic route from malononitrile precursors to the reactive 4-chloro scaffold.
Detailed Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Note: This intermediate allows for subsequent nucleophilic substitution to generate 6H-related dihydro analogs or amino-derivatives.
Reagents:
-
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Formamide (Excess, solvent)
-
Phosphorus oxychloride (
)[4]
Procedure:
-
Cyclization: Suspend the aminopyrazole (10 mmol) in formamide (15 mL). Heat the mixture to 180-190°C for 6 hours.
-
Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1). The starting material spot should disappear, replaced by a lower Rf spot (the lactam).
-
-
Isolation: Cool to room temperature. Pour onto crushed ice. The solid precipitate (Pyrazolo[3,4-d]pyrimidin-4-one) is filtered, washed with water, and dried.
-
Chlorination: Suspend the dried lactam (5 mmol) in
(10 mL). Reflux for 4 hours.-
Safety:
is corrosive. Use a drying tube and a scrubber for HCl gas.
-
-
Workup: Evaporate excess
under reduced pressure. Pour the residue onto ice-water (carefully!). Extract with Chloroform (3x). Dry over and concentrate. -
Yield: Typically 70-85% as a yellow/white solid.
Part 4: Medicinal Chemistry & Mechanism of Action[2][5]
Kinase Inhibition Strategy
The scaffold functions as an ATP mimic.[1][3][5] In the context of Src or BTK inhibition (e.g., Ibrutinib analogs), the pyrazolo[3,4-d]pyrimidine core occupies the adenine binding pocket.
-
N5 and N7 act as Hydrogen Bond Acceptors.
-
C4-Amino groups (if present) act as Hydrogen Bond Donors.
-
C3 Substituents access the hydrophobic "gatekeeper" pocket.
Visualization: Hinge Region Binding
The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase hinge region.
Figure 3: Pharmacophore interactions between the scaffold and kinase backbone residues.
Part 5: Biological Assay Protocol (Self-Validating)
Assay: In Vitro Kinase Inhibition (Fluorescence Polarization)
Objective: Determine
Protocol:
-
Preparation: Dissolve compound in 100% DMSO to 10 mM stock. Prepare serial dilutions (10
M to 0.1 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35). -
Reaction Assembly:
-
Add 2.5
L compound solution to a 384-well black plate. -
Add 5
L Enzyme mix (Src Kinase, ~0.5 nM final). -
Incubate 15 min at RT (allows compound to bind hinge).
-
Add 2.5
L Substrate Mix (Fluorescein-labeled poly-GT peptide + ATP at ).
-
-
Incubation: Incubate for 60 mins at RT.
-
Detection: Add 10
L IMAP Binding Reagent (nanoparticles that bind phosphorylated peptides). Read Fluorescence Polarization (Ex 485nm / Em 525nm). -
Validation:
-
Positive Control: Staurosporine (Standard broad-spectrum inhibitor).
-
Negative Control: DMSO only (0% inhibition).
-
Z-Prime Score: Must be > 0.5 for valid data.
-
References
-
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[3] Available at: [Link][1][4][5][6][7][8]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization. MDPI Molecules. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PubMed Central. Available at: [Link]
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orientjchem.org [orientjchem.org]
